molecular formula C12H13N3O B2561996 6-(3-Propan-2-ylpyrazol-1-yl)pyridine-3-carbaldehyde CAS No. 1500952-18-0

6-(3-Propan-2-ylpyrazol-1-yl)pyridine-3-carbaldehyde

Cat. No.: B2561996
CAS No.: 1500952-18-0
M. Wt: 215.256
InChI Key: HWRMFXYEBDAKSO-UHFFFAOYSA-N
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Description

6-(3-Propan-2-ylpyrazol-1-yl)pyridine-3-carbaldehyde is a chemical compound with the molecular formula C₁₂H₁₃N₃O and a molecular weight of 215.25 g/mol . This compound is known for its unique structure, which includes a pyrazole ring substituted with a propan-2-yl group and a pyridine ring bearing a carbaldehyde group.

Preparation Methods

The synthesis of 6-(3-Propan-2-ylpyrazol-1-yl)pyridine-3-carbaldehyde typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate β-diketone under acidic conditions.

    Substitution with propan-2-yl group: The pyrazole ring is then alkylated using an alkyl halide, such as isopropyl bromide, in the presence of a base like potassium carbonate.

    Formation of the pyridine ring: The substituted pyrazole is then reacted with a suitable pyridine derivative under conditions that promote cyclization.

    Introduction of the carbaldehyde group: Finally, the pyridine ring is functionalized with a formyl group using reagents like Vilsmeier-Haack reagent.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity .

Chemical Reactions Analysis

6-(3-Propan-2-ylpyrazol-1-yl)pyridine-3-carbaldehyde undergoes various chemical reactions, including:

Major products formed from these reactions include carboxylic acids, alcohols, Schiff bases, and hydrazones .

Scientific Research Applications

6-(3-Propan-2-ylpyrazol-1-yl)pyridine-3-carbaldehyde has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.

    Industry: The compound is used in the development of new materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 6-(3-Propan-2-ylpyrazol-1-yl)pyridine-3-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, while the pyrazole and pyridine rings can participate in π-π interactions and hydrogen bonding .

Comparison with Similar Compounds

Similar compounds to 6-(3-Propan-2-ylpyrazol-1-yl)pyridine-3-carbaldehyde include:

    6-(3-Methylpyrazol-1-yl)pyridine-3-carbaldehyde: This compound has a methyl group instead of a propan-2-yl group, which may affect its reactivity and biological activity.

    6-(3-Ethylpyrazol-1-yl)pyridine-3-carbaldehyde: The ethyl group substitution can lead to differences in steric and electronic properties compared to the propan-2-yl group.

    6-(3-Phenylpyrazol-1-yl)pyridine-3-carbaldehyde:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

6-(3-propan-2-ylpyrazol-1-yl)pyridine-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O/c1-9(2)11-5-6-15(14-11)12-4-3-10(8-16)7-13-12/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWRMFXYEBDAKSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN(C=C1)C2=NC=C(C=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1500952-18-0
Record name 6-(3-propan-2-ylpyrazol-1-yl)pyridine-3-carbaldehyde
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